N-benzyl-4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
Description
N-benzyl-4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-bromobenzenesulfonyl group at position 4, a furan-2-yl group at position 2, and a benzylamine moiety at position 3. This structure combines electron-withdrawing (sulfonyl, bromo) and electron-donating (furan, benzyl) groups, making it a candidate for diverse biological applications, including antimicrobial and anticancer research .
Properties
IUPAC Name |
N-benzyl-4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)27-18(23-20)17-7-4-12-26-17/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEPKACXMSEDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (CAS Number: 862795-05-9) is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 459.3 g/mol |
| CAS Number | 862795-05-9 |
| IUPAC Name | This compound |
This compound has been studied for its interactions with various biological targets. The sulfonamide group is known to enhance the compound's ability to interact with enzymes and receptors involved in several biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to inflammatory processes. Its structural features allow it to bind effectively to active sites of target enzymes.
- Receptor Modulation : Preliminary studies suggest that this compound may modulate certain receptors associated with neurological functions, indicating potential applications in treating neurodegenerative diseases.
Pharmacological Studies
Numerous studies have evaluated the pharmacological effects of this compound:
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Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in tumor cells via activation of caspase pathways.
- Study Reference : In vitro assays demonstrated a dose-dependent decrease in cell viability for breast cancer cell lines treated with this compound.
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Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in cellular models.
- Case Study : A study on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that treatment with this compound significantly lowered levels of TNF-alpha and IL-6.
Case Studies
-
Neuroprotective Effects : In animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration markers.
- Findings : The compound was able to cross the blood-brain barrier, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
- Antimicrobial Activity : Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial strains, suggesting its usefulness in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
The closest analog is N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (ChemDiv ID: G856-0568), where bromine is replaced with chlorine. Key differences include:
Substituent Variations on the Oxazole Core
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine
- Key Difference : The benzyl group is replaced with a 4-methoxyphenylmethyl moiety.
- Impact : The methoxy group increases polarity (logP drops to ~3.8) and hydrogen-bonding capacity, which could improve aqueous solubility but reduce membrane permeability .
N-benzyl-4-(4-fluorobenzene-1-sulfonyl)-2-phenyl-1,3-oxazol-5-amine
- Key Difference : The bromo group is replaced with fluorine, and the furan is replaced with phenyl.
- The phenyl group increases aromatic stacking interactions but reduces heteroatom-mediated binding .
Modifications to the Sulfonyl Group
4-(4-Methylphenylsulfonyl) Analogs
- Example: 2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
- The oxolanylmethyl amine group enhances solubility (PSA = ~75 Ų) .
Sulfanyl Acetamide Derivatives
Key Research Findings
Halogen Effects : Bromine substitution increases molecular weight and lipophilicity, which correlates with improved target affinity in hydrophobic binding pockets but may reduce solubility .
Substituent Flexibility : Modifications to the benzyl group (e.g., methoxy, fluorophenyl) alter electronic properties and solubility, enabling fine-tuning for specific biological targets .
Sulfonyl Group Diversity : Methyl or fluorine substitutions on the sulfonyl phenyl ring balance steric effects and electronic interactions, critical for optimizing enzyme inhibition .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
